2-Chloro-5-fluoroanisole
Overview
Description
2-Chloro-5-fluoroanisole is a chemical compound with the molecular formula C7H6ClFO and a molecular weight of 160.57 . It is a liquid at 20°C .
Molecular Structure Analysis
The IUPAC name for 2-Chloro-5-fluoroanisole is 1-chloro-4-fluoro-2-methoxybenzene . The InChI code is 1S/C7H6ClFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-5-fluoroanisole is a clear liquid that is colorless to almost colorless . It has a boiling point of 195°C, a flash point of 57°C, a specific gravity of 1.30 at 20°C, and a refractive index of 1.52 .Scientific Research Applications
Molecular Structure and Conformation Studies
The molecular structure and conformational properties of compounds closely related to 2-Chloro-5-fluoroanisole, such as 2-fluoroanisole, have been explored using methods like gas electron diffraction and quantum chemical methods. These studies provide insights into the geometrical parameters and conformational compositions of these molecules, which are essential for understanding their chemical behavior and potential applications (Novikov, Vilkov, & Oberhammer, 2003).
Spectroscopy and Isotopic Studies
Research on compounds similar to 2-Chloro-5-fluoroanisole, such as 3-chloro-4-fluoroanisole, includes mass-analyzed resonant two-photon ionization spectroscopy. These studies provide detailed information on the effects of conformation and isotopic substitution on the properties of these molecules. Such information is crucial in fields like analytical chemistry, where precise identification and quantification of substances are required (Yu et al., 2011).
Chemical Reactions and Synthesis
Research has explored the reactions of compounds similar to 2-Chloro-5-fluoroanisole, such as fluoroanisoles, under various conditions. For example, studies on the metalation of fluoroanisoles reveal how these compounds react under different conditions, providing valuable information for synthetic chemistry applications (Katsoulos, Takagishi, & Schlosser, 1991).
Conformational Analysis
Conformational analysis of related fluoroanisoles, like 2-fluoroanisole and 3-fluoroanisole, using techniques like rotational spectroscopy, has been carried out. This analysis helps in understanding the spatial arrangement of atoms in these molecules, which is significant for predicting their reactivity and interactions with other molecules (Bergmann & van Wijngaarden, 2020).
Application in Material Science
Studies on the purification of mixtures of fluoroarenes using metal-organic frameworks demonstrate the application of these compounds in material science. This research provides insights into new methods for purifying critical chemical building blocks, which is essential for industries like pharmaceuticals and agrochemicals (Zick et al., 2021).
Safety And Hazards
2-Chloro-5-fluoroanisole is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
properties
IUPAC Name |
1-chloro-4-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVPJKKERHMKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369145 | |
Record name | 2-Chloro-5-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoroanisole | |
CAS RN |
450-89-5 | |
Record name | 1-Chloro-4-fluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.